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Compound of Interest

Compound Name: 4-Chloro-2,6-difluoroanisole

Cat. No.: B179022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Chloro-2,6-difluoroanisole, a key intermediate in various synthetic applications. Due to the

limited availability of a complete public dataset for this specific molecule, this guide combines

available information with predicted spectroscopic values based on analogous compounds. It

also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for

researchers.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 4-Chloro-
2,6-difluoroanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted chemical shifts for 4-Chloro-2,6-difluoroanisole are based on the analysis of

substituent effects on similar aromatic compounds.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2,6-difluoroanisole
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Signal
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

1 7.0 - 7.2 Triplet (t) ~ 8 - 10 Ar-H

2 3.9 - 4.1 Singlet (s) - -OCH₃

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2,6-difluoroanisole

Signal
Predicted Chemical Shift
(δ, ppm)

Assignment

1 155 - 160 (d, ¹JCF) C-F

2 130 - 135 C-Cl

3 115 - 120 (d, ²JCF) C-H

4 110 - 115 C-OCH₃

5 55 - 60 -OCH₃

Note: 'd' denotes a doublet due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the expected characteristic absorption bands for 4-Chloro-2,6-difluoroanisole.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2,6-difluoroanisole
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

1600 - 1450 Strong Aromatic C=C Stretch

1250 - 1200 Strong Aryl-O Stretch (Asymmetric)

1050 - 1000 Strong Aryl-O Stretch (Symmetric)

1200 - 1000 Strong C-F Stretch

800 - 600 Strong C-Cl Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular formula for 4-Chloro-2,6-difluoroanisole is C₇H₅ClF₂O, with a

molecular weight of 178.56 g/mol .

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-2,6-difluoroanisole

m/z Relative Intensity (%) Assignment

178/180 ~ 3:1
[M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl

isotopes)

163/165 Variable [M - CH₃]⁺

135/137 Variable [M - CH₃ - CO]⁺

107 Variable [M - CH₃ - CO - F]⁺

Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for

substituted anisoles like 4-Chloro-2,6-difluoroanisole.

NMR Spectroscopy
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Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to obtain a

good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

IR Spectroscopy
Sample Preparation:

For liquid samples, a small drop can be placed between two KBr plates.

For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically

over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

Acquire the mass spectrum using electron ionization (EI) at a standard energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

synthesized compound like 4-Chloro-2,6-difluoroanisole.
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A logical workflow for the synthesis and spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-2,6-difluoroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b179022#4-chloro-2-6-difluoroanisole-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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